molecular formula C10H16N4 B14875831 (4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine

(4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine

Cat. No.: B14875831
M. Wt: 192.26 g/mol
InChI Key: HXRDSDWRJQGUOY-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine is a heterocyclic organic compound that features a piperidine ring attached to a pyrimidine ring via a methanamine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Piperidin-1-yl)pyrimidin-2-yl)methanamine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine and pyrimidine rings makes it a versatile scaffold for drug design and development.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

(4-piperidin-1-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C10H16N4/c11-8-9-12-5-4-10(13-9)14-6-2-1-3-7-14/h4-5H,1-3,6-8,11H2

InChI Key

HXRDSDWRJQGUOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CN

Origin of Product

United States

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